molecular formula C18H15BrN4O2 B7431728 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one

Numéro de catalogue B7431728
Poids moléculaire: 399.2 g/mol
Clé InChI: LYJYPNLXIGDNDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one, also known as BQ123, is a selective endothelin A (ETA) receptor antagonist. ETA receptors are a subtype of endothelin receptors that are involved in regulating vasoconstriction and cell proliferation. BQ123 has been widely used in scientific research to investigate the role of ETA receptors in various physiological and pathological processes.

Mécanisme D'action

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one selectively binds to ETA receptors and blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. By blocking ETA receptor activation, 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one inhibits vasoconstriction, cell proliferation, and other ETA receptor-mediated effects. This mechanism of action has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has been shown to have a number of biochemical and physiological effects. In animal studies, 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has been shown to decrease blood pressure, improve renal function, and reduce cardiovascular disease risk. 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has also been shown to inhibit cancer cell proliferation and migration, reduce inflammation, and improve neurological function.

Avantages Et Limitations Des Expériences En Laboratoire

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has several advantages for use in scientific research. It is a highly specific ETA receptor antagonist, which allows researchers to selectively block ETA receptor activation without affecting other receptors. 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one is also relatively stable and easy to synthesize. However, 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions.

Orientations Futures

There are many potential future directions for research involving 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one. One area of interest is the development of more potent and selective ETA receptor antagonists. Another area of interest is the investigation of the role of ETA receptors in other diseases, such as diabetes and respiratory disorders. Additionally, researchers may explore the use of 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one in combination with other drugs or therapies to enhance its therapeutic effects.

Méthodes De Synthèse

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the coupling of 6-bromoquinazoline-4-amine with N-Fmoc-3-hydroxyanthranilic acid followed by deprotection and coupling with N-Boc-2-aminoethanol. The resulting product is then deprotected and purified to obtain 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one.

Applications De Recherche Scientifique

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has been used in numerous scientific studies to investigate the role of ETA receptors in various physiological and pathological processes. For example, 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has been used to study the effects of ETA receptor blockade on blood pressure regulation, renal function, and cardiovascular disease. 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has also been used to investigate the role of ETA receptors in cancer, inflammation, and neurological disorders.

Propriétés

IUPAC Name

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2/c19-11-5-6-14-12(9-11)16(22-10-21-14)20-8-7-18(25)13-3-1-2-4-15(13)23-17(18)24/h1-6,9-10,25H,7-8H2,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJYPNLXIGDNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CCNC3=NC=NC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.